This compound falls under the category of benzoxazepines, which are known for their diverse biological activities including antitumor and anti-inflammatory properties. The presence of bromine and various functional groups enhances its reactivity and potential therapeutic applications.
The synthesis of 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide can be achieved through several methods, typically involving multi-step reactions. A common approach involves:
The molecular structure of 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide is characterized by several key features:
The SMILES representation for this compound is CN1CCOc2ccc(NC(=O)c3ccc(Br)o3)cc2C1=O
, indicating the arrangement of atoms and bonds within the molecule .
The chemical reactivity of 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide can be explored through various reactions:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for compounds like 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide often involves interaction with biological targets such as proteins or enzymes:
The physical and chemical properties of 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide include:
These properties are crucial for determining the compound's behavior in biological systems.
The potential applications for 5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2